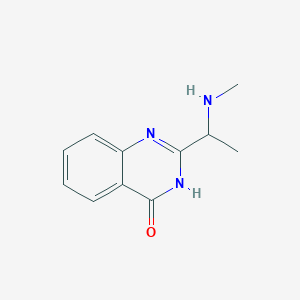

2-(1-(methylamino)ethyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

143993-15-1 |

|---|---|

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-[1-(methylamino)ethyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H13N3O/c1-7(12-2)10-13-9-6-4-3-5-8(9)11(15)14-10/h3-7,12H,1-2H3,(H,13,14,15) |

InChI Key |

ZDXHLLCQRPUSCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)NC |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure

-

Reagents :

-

Ethyl 2-isocyanobenzoate (1.2 equiv)

-

1-(Methylamino)ethylamine (1.5 equiv)

-

Cu(OAc)₂·H₂O (5 mol%)

-

Et₃N (2.0 equiv) in CH₂Cl₂

-

-

Steps :

-

Combine reagents under nitrogen and stir at 25°C for 25 min.

-

Quench with saturated NaHCO₃, extract with CH₂Cl₂ (3×20 mL).

-

Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (cHex/EtOAc = 4:1).

-

-

Outcome :

Base-Promoted SNAr Cyclization

Modified from Zhang et al. (2019), this approach employs Cs₂CO₃-mediated cyclization in DMSO.

Synthetic Route

-

Starting Materials :

-

N-(2-Cyanophenyl)acetamide (1.0 equiv)

-

1-(Methylamino)ethyl bromide (1.2 equiv)

-

-

Protocol :

-

Heat reagents with Cs₂CO₃ (2.5 equiv) in DMSO at 135°C for 24 h.

-

Cool, dilute with EtOAc (50 mL), wash with H₂O (3×30 mL).

-

Recrystallize from ethanol/water (1:1).

-

-

Results :

Post-Synthetic Alkylation of Quinazolinone Core

Derived from El-Sayed et al. (2014), this two-step method functionalizes preformed 2-methylquinazolin-4(3H)-one.

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

Step 2: Introduction of 1-(Methylamino)ethyl Group

-

Alkylation :

-

React 2-methylquinazolin-4(3H)-one (1.0 equiv) with 1-chloroethyl methylamine (1.2 equiv) in THF at 0°C.

-

Stir for 6 h, then reflux for 2 h.

-

-

Workup :

-

Pour onto ice, extract with CH₂Cl₂ (3×50 mL).

-

Purify by column chromatography (EtOAc/n-hexane = 1:2).

-

-

Performance :

Comparative Analysis of Methods

Mechanistic Insights

Copper-Catalyzed Pathway

The reaction proceeds via a single-electron transfer (SET) mechanism:

SNAr Mechanism

-

Step 1 : Deprotonation of the amide by Cs₂CO₃ generates a nucleophilic aryl species.

-

Step 2 : Displacement of the cyano group by the amine occurs via a Meisenheimer complex.

Optimization Strategies

-

Solvent Effects : DMSO enhances SNAr reactivity by stabilizing transition states, while CH₂Cl₂ favors copper-mediated couplings.

-

Catalyst Loading : Reducing Cu(OAc)₂ to 2 mol% decreases yield to 45%, indicating critical catalytic role.

-

Temperature : Reactions above 140°C promote decomposition, as evidenced by HPLC impurity profiles .

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

The compound can be synthesized via a two-step process:

-

Formation of the quinazolinone core : Cyclization of anthranilic acid derivatives with thioacetamide or isatoic anhydride under acidic or thermal conditions forms the quinazolin-4(1H)-one scaffold .

-

Introduction of the methylaminoethyl group :

Alkylation and Acylation

The methylaminoethyl side chain can undergo:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF or THF to form tertiary amines .

-

Acylation : Treatment with acetyl chloride or anhydrides to yield acetamide derivatives .

Electrophilic Aromatic Substitution

The quinazolinone aromatic ring is susceptible to:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 6 or 8, enhancing biological activity .

-

Halogenation : Br₂ or Cl₂ in acetic acid adds halogens to the ring .

Anticancer Derivatives

-

Microtubule-targeting analogs : Substitution at C2 with hydrophobic groups (e.g., biphenyl or naphthyl) enhances microtubule polymerization inhibition .

-

DHFR/EGFR-TK inhibitors : Introducing benzylthio or indolyl moieties improves enzyme binding and cytotoxicity .

Antihistaminic Activity

Methylaminoethyl side chains are critical for H₁-receptor antagonism. Derivatives with bulkier N-alkyl groups (e.g., diethylamino) show improved potency .

Radical Pathways

Reactions involving DMSO/H₂O₂ proceed via sulfoxide radical intermediates, enabling C–N bond formation .

Base-Promoted SNAr Reactions

Cs₂CO₃ facilitates nucleophilic aromatic substitution of ortho-fluorobenzamides with amides, forming quinazolinones .

Table 1: Representative Synthetic Conditions

Table 2: Biological Activity of Analogous Derivatives

| Compound Modification | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-Benzylthioquinazolin-4-one | DHFR | 0.30 µM | |

| 3-Diethylaminoethyl derivative | H₁-receptor | 1.19 µM | |

| 2-Naphthyl-substituted | Microtubule polymerization | 0.47 µM |

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one, have been extensively studied for their anticancer properties. They are known to inhibit key kinases involved in cancer progression, particularly the phosphoinositide 3-kinase pathway, which plays a critical role in cell proliferation and survival. For instance, studies have shown that similar compounds exhibit significant antitumor activity against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HEPG2 | TBD |

| 2-Methylquinazolin-4(3H)-one | MCF-7 | TBD |

| 4-Aminoquinazoline | Various | TBD |

Antibacterial and Antifungal Activities

In addition to anticancer properties, derivatives of quinazolinones have demonstrated antibacterial and antifungal activities. These compounds can act against a range of pathogens, making them candidates for drug development aimed at treating infectious diseases .

Anti-inflammatory Effects

Quinazoline derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Molecular Interaction Studies

Understanding the binding affinity of this compound with various biological targets is crucial. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions. Studies indicate that structural modifications can significantly impact the compound's activity against specific targets involved in cancer signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential of quinazoline derivatives in drug development:

- A study demonstrated that specific modifications on the quinazoline core led to enhanced inhibitory effects against EGFR-T790M mutations associated with resistance to standard therapies .

- Another research focused on synthesizing hybrid compounds combining quinazolinones with other pharmacophores, resulting in improved anti-diabetic properties and α-glucosidase inhibition .

Mechanism of Action

The mechanism of action of 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Substituted Quinazolinones

- 2-Pentylquinazolin-4(3H)-one (Compound 8 in ): Substituent: A hydrophobic pentyl chain at the 2-position. Activity: Demonstrates antioxidant properties, likely due to radical scavenging via the quinazolinone core .

- 2-Methylquinazolin-4(3H)-one (Compound in ) :

- Inferred Properties: Enhanced solubility and possible CNS penetration compared to alkyl-substituted analogs. The amine group may facilitate interactions with enzymes or receptors, such as carbonic anhydrases or opioid receptors.

3-Substituted and Disubstituted Quinazolinones

- 3-[(4-Hydroxy-3-methoxy-5-nitro-benzylidene)-amino]-6,7-dimethoxy-2-methyl-3H-quinazolin-4-one (Compound 6a in ): Substituents: Aromatic and nitro groups at the 3-position.

- 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one (): Substituents: A methyl group at the 3-position and a vinyl-indole moiety at the 2-position.

Antioxidant Activity

Analgesic Activity

- 2-Methyl-4(3H)-quinazolinone (): Activity: Higher potency than aspirin and indomethacin, attributed to the methyl group’s balance of hydrophobicity and steric effects .

- Target Compound: Inferred Activity: The methylaminoethyl group may enhance binding to opioid or COX enzymes, though experimental validation is required.

Antileishmanial Activity

- 2,3-Dihydroquinazolin-4(1H)-ones (): Substituent: Reduced dihydro scaffold. Activity: Demonstrated efficacy against Leishmania parasites via inhibition of parasitic enzymes (e.g., trypanothione reductase) .

- Quinazolinone-derived Schiff bases (Compound 12 in ): Substituent: Imine linkages.

Anticonvulsant Activity

- Methaqualone () :

- Target Compound :

- Inferred Activity : The polar amine group may modulate ion channel interactions, but reduced hydrophobicity compared to methaqualone could limit blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Trends

- Position 2 Substitutions: Hydrophobic groups (e.g., pentyl, methyl) enhance membrane permeability but may reduce solubility. Polar groups (e.g., methylaminoethyl) improve solubility and target specificity but require balanced lipophilicity for bioavailability .

- Position 3 Substitutions :

Data Tables

Table 1: Key Pharmacological Profiles of Quinazolinone Derivatives

Table 2: Substituent Effects on Solubility and Activity

| Substituent Type | Example Compound | Solubility | Bioactivity Trend |

|---|---|---|---|

| Hydrophobic (e.g., pentyl) | 2-Pentylquinazolinone | Low | ↑ Membrane permeability |

| Polar (e.g., methylamino) | Target Compound | High | ↑ Target specificity |

| Thioether | 2-(Aliphatic-thio)quinazolinone | Moderate | ↑ Enzyme inhibition |

Biological Activity

2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in cancer research due to its potential as an inhibitor of various kinases involved in tumor progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinazolinone core with a methylamino group attached to an ethyl chain. This specific substitution pattern is believed to contribute to its unique pharmacological properties.

Research indicates that quinazoline derivatives, including this compound, can inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, they may act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell growth.

Key Mechanisms:

- Inhibition of Kinases : Many quinazoline derivatives target receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound against different cancer cell lines. For example:

- In vitro tests revealed significant cytotoxicity against human lung adenocarcinoma (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cell lines.

- The compound exhibited an IC50 value ranging from 10 µM to 20 µM across these cell lines, indicating potent activity.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 15 | EGFR inhibition |

| PC-3 | 12 | Apoptosis induction |

| SMMC-7721 | 18 | Cell cycle arrest |

Other Biological Activities

Beyond its antitumor properties, this compound has shown potential in other areas:

- Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting a broader antimicrobial profile.

- Anti-inflammatory Effects : Quinazoline derivatives are also being investigated for their ability to modulate inflammatory pathways.

Case Studies

Recent studies have highlighted the therapeutic potential of quinazoline derivatives:

-

Study on EGFR Inhibition :

- Researchers synthesized a series of quinazoline derivatives and evaluated their activity against EGFR-TK. The study found that modifications at specific positions significantly enhanced inhibitory activity.

- Compound 5k from this series was noted for inducing late apoptosis in A549 cells and arresting the cell cycle at the G2/M phase at high concentrations .

- Combination Therapy Studies :

Q & A

Q. What are the recommended synthetic routes for 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one?

Methodological Answer: The synthesis typically involves a retrosynthetic approach starting with anthranilic acid and methylamine derivatives. Key steps include:

- Cyclization : React anthranilic acid with acetic anhydride to form the quinazolin-4(1H)-one core .

- Substituent Introduction : Introduce the methylaminoethyl group via nucleophilic substitution or reductive amination. For example, bromoethyl intermediates (e.g., 2-(1-bromoethyl)quinazolinone) can react with methylamine in polar solvents like ethanol or DMF under reflux .

- Catalytic Optimization : Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated carbon) improve cyclization efficiency and reduce side reactions .

Q. How can the structure and purity of this compound be characterized?

Methodological Answer:

- Reaction Monitoring : Use TLC with UV visualization to track reaction progress .

- Structural Confirmation :

- NMR : 1H and 13C NMR to verify the quinazolinone core and methylaminoethyl substituent. Key signals include the NH proton (δ ~8–10 ppm) and methyl groups (δ ~2.5–3.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent orientation, as demonstrated for analogous quinazolinones .

- Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase) and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can researchers design experiments to study the impact of the methylaminoethyl substituent on bioactivity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varying alkylaminoethyl groups (e.g., ethylamino, dimethylamino) using analogous bromoethyl intermediates .

- Biological Assays : Test analogs against target enzymes (e.g., thymidylate synthase) or bacterial strains (e.g., Mycobacterium tuberculosis). Compare IC50 values or MICs to establish structure-activity relationships (SAR) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the methylaminoethyl group and active sites .

Q. How can contradictions in reported biological activities of structurally similar quinazolinones be resolved?

Methodological Answer:

- Variable Isolation : Conduct controlled studies using isogenic cell lines or standardized bacterial strains to eliminate confounding factors .

- Orthogonal Assays : Validate activity via enzymatic assays (e.g., fluorescence-based inhibition) and cellular viability tests (e.g., MTT assay) .

- Substituent Analysis : Compare electronic (Hammett constants) and steric (molecular volume) properties of substituents to explain divergent results .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test solid acid catalysts (e.g., sulfated zirconia) to enhance cyclization efficiency and reduce byproducts .

- DoE Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DMF vs. ethanol), and stoichiometry (1:1.2 amine:intermediate ratio) .

- Process Engineering : Implement continuous flow reactors to improve heat/mass transfer and reproducibility .

Q. How can researchers address solubility challenges in biological testing?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- Prodrug Design : Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility, followed by enzymatic activation in vitro .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.